molecular formula C14H20Cl2N2 B2680984 1-But-3-ynyl-4-phenylpiperazine;dihydrochloride CAS No. 2418643-13-5

1-But-3-ynyl-4-phenylpiperazine;dihydrochloride

Cat. No.: B2680984
CAS No.: 2418643-13-5
M. Wt: 287.23
InChI Key: CLLSIJVPHNTUGG-UHFFFAOYSA-N
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Description

1-But-3-ynyl-4-phenylpiperazine dihydrochloride (CAS 1193389-48-8) is a piperazine derivative characterized by a phenyl group at the 4-position and a but-3-ynyl group at the 1-position of the piperazine ring, with two hydrochloride counterions. Its molecular formula is C₈H₁₆Cl₂N₂, and it has a molecular weight of 211.13 g/mol . The but-3-ynyl substituent introduces a rigid triple bond, which may influence conformational stability and receptor interactions. As a dihydrochloride salt, it contains two equivalents of hydrochloric acid, enhancing solubility in polar solvents compared to the free base form .

Properties

IUPAC Name

1-but-3-ynyl-4-phenylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2ClH/c1-2-3-9-15-10-12-16(13-11-15)14-7-5-4-6-8-14;;/h1,4-8H,3,9-13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLSIJVPHNTUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCN(CC1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-3-ynyl-4-phenylpiperazine dihydrochloride typically involves the reaction of 1-But-3-ynyl-4-phenylpiperazine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-But-3-ynyl-4-phenylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

Dopamine Receptor Modulation

1-But-3-ynyl-4-phenylpiperazine; dihydrochloride is primarily studied for its interaction with dopamine receptors, particularly the D3 subtype. Dopamine receptors are critical in managing several neurological conditions, including Parkinson's disease and schizophrenia. Compounds that selectively target these receptors can help mitigate symptoms associated with these disorders.

Case Study: D3 Receptor Selective Agonists
Research indicates that compounds similar to 1-but-3-ynyl-4-phenylpiperazine have been shown to act as selective agonists or antagonists at the D3 receptor. For instance, studies have demonstrated that certain derivatives can attenuate L-DOPA-induced dyskinesia in Parkinsonian models, suggesting potential therapeutic benefits in managing side effects associated with long-term L-DOPA therapy .

Neurological Disorders

Given its pharmacological profile, 1-but-3-ynyl-4-phenylpiperazine; dihydrochloride shows promise in treating various central nervous system disorders. Its ability to selectively modulate D3 receptors can lead to innovative treatments for conditions like:

  • Parkinson's Disease: By reducing dyskinesia linked to L-DOPA therapy.
  • Schizophrenia: Potentially alleviating symptoms by balancing dopamine levels.

Clinical Insights:
Recent studies have highlighted the importance of D3 receptor modulation in addressing both positive and negative symptoms of schizophrenia, making compounds like 1-but-3-ynyl-4-phenylpiperazine valuable candidates for further clinical investigation .

Mechanism of Action

The mechanism of action of 1-But-3-ynyl-4-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 1-but-3-ynyl-4-phenylpiperazine dihydrochloride and analogous compounds:

Compound Name Substituents (Piperazine Positions) Molecular Formula Molecular Weight (g/mol) Salt Form Key Structural Features References
1-But-3-ynyl-4-phenylpiperazine dihydrochloride 1: But-3-ynyl; 4: Phenyl C₈H₁₆Cl₂N₂ 211.13 Dihydrochloride Triple bond (rigidity), aromatic phenyl
1-(p-Chloro-α-phenylbenzyl)piperazine dihydrochloride 1: p-Chlorobenzhydryl C₁₇H₂₁Cl₃N₂ 359.72 Dihydrochloride Bulky benzhydryl group, chloro substitution
1-(3-Chloropropyl)-4-(2-hydroxyethyl)piperazine dihydrochloride 1: 3-Chloropropyl; 4: Hydroxyethyl C₉H₂₀Cl₂N₂O 259.19 Dihydrochloride Chloroalkyl chain, hydroxyl group
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one dihydrochloride 1: o-Methoxyphenyl; 4: Ketone-linked trimethoxyphenyl C₂₄H₃₂Cl₂N₂O₅ 523.43 Dihydrochloride Methoxy groups, ketone functionality
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropenyl)piperazine dihydrochloride 1: Diphenylmethoxyethyl; 4: Propenyl C₂₈H₃₄Cl₂N₂O 501.50 Dihydrochloride Diphenylmethoxy chain, unsaturated propenyl

Key Observations:

  • Rigidity vs. Flexibility : The but-3-ynyl group in the target compound introduces conformational rigidity, contrasting with flexible substituents like the 3-chloropropyl chain in or the propenyl group in .
  • Aromatic vs. Aliphatic Substituents : The phenyl group at position 4 (target compound) provides aromatic π-π interactions, whereas aliphatic chains (e.g., hydroxyethyl in ) may enhance hydrophilicity.
  • Electron-Withdrawing/Donating Effects : Chloro () and methoxy () substituents alter electronic properties, impacting receptor binding and metabolic stability.

Pharmacological and Functional Implications

While direct pharmacological data for the target compound are absent, structural analogs provide insights:

  • Methoxyphenyl-trimethoxyphenyl derivative () : Aromatic methoxy groups are prevalent in serotonin receptor ligands, indicating possible affinity for 5-HT receptors.
  • Chlorobenzhydryl derivative () : Chlorine atoms enhance lipophilicity and may improve blood-brain barrier penetration.

Biological Activity

1-But-3-ynyl-4-phenylpiperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

1-But-3-ynyl-4-phenylpiperazine dihydrochloride (CAS No. 2418643-13-5) is characterized by its unique piperazine structure, which allows it to interact with various biological targets. It is primarily used as a building block in the synthesis of more complex molecules and has been studied for its potential therapeutic effects.

The biological activity of 1-but-3-ynyl-4-phenylpiperazine dihydrochloride is largely attributed to its interaction with specific receptors and enzymes in the body.

Key Mechanisms Include:

  • Dopamine Receptor Interaction: The compound has shown affinity for dopamine receptors, particularly the D3 subtype, which is implicated in various neurological conditions. Research indicates that it may act as an agonist or partial agonist, influencing adenylyl cyclase activity and mitogenesis in cells expressing these receptors .
  • Antimicrobial and Anticancer Properties: Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer activities, although detailed mechanisms remain to be elucidated.

Biological Activity Studies

Several studies have explored the biological effects of 1-but-3-ynyl-4-phenylpiperazine dihydrochloride:

Table 1: Summary of Biological Activities

Activity Study Reference Findings
Dopamine Receptor Agonism Modulates adenylyl cyclase activity in D3 receptor models.
Anticancer ActivityPotential cytotoxic effects observed in vitro.
Antimicrobial ActivityExhibited activity against certain bacterial strains.

Case Study 1: Dopamine Receptor Modulation

In a study evaluating compounds similar to 1-but-3-ynyl-4-phenylpiperazine, it was found that selective D3 receptor agonists could attenuate L-dopa-induced dyskinesia in rat models. This suggests potential therapeutic applications for treating Parkinson's disease-related symptoms .

Case Study 2: Antimicrobial Effects

Another investigation highlighted the antimicrobial properties of piperazine derivatives, including 1-but-3-ynyl-4-phenylpiperazine dihydrochloride. The compound demonstrated effectiveness against various pathogens, indicating its potential utility in developing new antimicrobial agents.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of piperazine derivatives. The modifications made to the piperazine structure significantly impact their biological properties, including receptor binding affinity and selectivity .

Table 2: Structure-Activity Relationship Insights

Modification Effect on Activity
Alkyl chain length variationAlters lipophilicity and receptor binding affinity.
Substituent diversityImpacts selectivity for different dopamine receptor subtypes.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-But-3-ynyl-4-phenylpiperazine dihydrochloride?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can be synthesized by reacting 4-phenylpiperazine with propargyl bromide (or similar alkynyl halides) in alkaline conditions, followed by dihydrochloride salt formation using hydrogen chloride gas in ethanol . Purification often employs normal-phase chromatography with gradients of methanol/ammonium hydroxide or recrystallization from ethanol/ether mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm substituent positions on the piperazine ring and alkyne moiety.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies).
  • Mass spectrometry (ESI-TOF) for molecular weight verification .
  • Elemental analysis to validate stoichiometry, particularly for dihydrochloride salt formation .

Q. What are the key stability considerations for storage and handling?

  • Store in airtight, light-protected containers at 2–8°C.
  • Avoid prolonged exposure to moisture (hygroscopicity can degrade the dihydrochloride salt).
  • Stability in solution varies with solvent: use anhydrous DMSO for long-term stock solutions and avoid aqueous buffers with pH > 7 to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for phenylpiperazine derivatives?

Contradictions may arise from off-target receptor interactions (e.g., serotonin vs. dopamine receptors). To address this:

  • Perform radioligand binding assays with selective receptor subtypes (e.g., 5-HT₁A, D₂, D₃) to quantify affinity.
  • Use functional assays (e.g., cAMP modulation) to distinguish agonist/antagonist behavior .
  • Apply molecular docking simulations to predict binding modes and rationalize selectivity .

Q. What experimental strategies optimize the compound’s selectivity for specific neurological targets?

  • Introduce steric hindrance via substituents on the phenyl or alkyne group to block non-target receptors.
  • Modify the piperazine ring’s basicity (e.g., N-methylation) to alter pharmacokinetics and blood-brain barrier penetration .
  • Validate selectivity using in vivo microdialysis or conditional knockout models .

Q. How do environmental factors (pH, temperature) influence degradation pathways?

  • Acidic conditions (pH < 3): Hydrolysis of the alkyne group may occur, forming ketone byproducts.
  • Alkaline conditions (pH > 9): Piperazine ring deprotonation leads to precipitation or oxidation.
  • Elevated temperatures (>40°C): Accelerate decomposition; monitor via accelerated stability studies (ICH Q1A guidelines) .

Q. What computational tools are effective for predicting reaction pathways and optimizing synthesis?

  • Quantum chemical calculations (e.g., DFT) model transition states for piperazine alkylation or salt formation.
  • Machine learning platforms (e.g., ICReDD’s workflow) integrate experimental data to predict optimal reaction conditions, reducing trial-and-error approaches .

Data Analysis & Methodological Challenges

Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?

  • Cross-validate computational models with experimental kinetics (e.g., Arrhenius plots).
  • Check for solvent effects or catalytic impurities not accounted for in simulations .

Q. What protocols ensure safe handling during large-scale reactions?

  • Use fume hoods and explosion-proof equipment for reactions involving hydrogen chloride gas.
  • Implement quenching procedures (e.g., slow addition to cold NaOH) for excess reagents.
  • Follow waste disposal regulations for halogenated byproducts .

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